molecular formula C20H17NO2 B6034779 3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one

3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one

Cat. No.: B6034779
M. Wt: 303.4 g/mol
InChI Key: FWQWHKGLFNZQQI-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its fused ring structure, which includes a quinoline core and a methoxyphenyl group. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with aniline derivatives, followed by cyclization using a suitable catalyst. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow methods to expedite the synthesis process. This approach allows for the efficient production of complex heterocycles via intramolecular photochemical cyclization . The use of microwave-assisted synthesis and solvent-free conditions can also enhance the yield and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .

Scientific Research Applications

3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis. The pathways involved include the inhibition of DNA synthesis and the induction of oxidative stress .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2/c1-23-15-9-6-14(7-10-15)18-12-19(22)20-16-5-3-2-4-13(16)8-11-17(20)21-18/h2-11,18,21H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQWHKGLFNZQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)C3=C(N2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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